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Introduction
TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40

(GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in

pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion

(GSIS) in response to free fatty acids.[1][3] This mechanism presented a promising therapeutic

target for type 2 diabetes mellitus (T2DM), with the potential for a glucose-dependent

insulinotropic effect, thereby minimizing the risk of hypoglycemia associated with other insulin

secretagogues like sulfonylureas.[1][4] TAK-875 emerged from a lead optimization program as

an orally bioavailable compound with a pharmacokinetic profile suitable for once-daily dosing.

[4] Despite promising efficacy in preclinical and early clinical studies, the development of TAK-

875 was terminated in Phase III clinical trials due to concerns of drug-induced liver injury (DILI).

[5][6] This guide provides an in-depth technical overview of the preclinical discovery and

development of TAK-875, detailing its mechanism of action, key experimental findings, and the

subsequent investigations into its hepatotoxicity.

Core Data Summary
In Vitro Potency and Selectivity
TAK-875 demonstrated potent and selective agonism of the human GPR40 receptor. Its activity

was evaluated through various in vitro assays, including calcium flux and inositol
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monophosphate accumulation, which are downstream indicators of Gαq-coupled receptor

activation.[3][7]

Parameter Species/System Value Reference(s)

EC50 (GPR40

Agonism)
Human (Ca2+ flux) 0.014 µM [4]

Human (IP

production)
0.072 µM [3]

Ki (GPR40 Binding) Human 0.038 µM [4]

Rat >1 µM [4]

Selectivity
GPR41, GPR43,

GPR120
EC50 > 10 µM [4]

Pharmacokinetic Properties
Pharmacokinetic studies were conducted in multiple species to assess the drug's absorption,

distribution, metabolism, and excretion (ADME) profile. TAK-875 exhibited good oral

bioavailability and a long half-life across species.[4][8][9]
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Parameter Rat Dog Human Reference(s)

Oral

Bioavailability

(F%)

76.0% 92.4% >76.0% [4][8]

Tmax (oral) ~1 hr ~2 hr Not specified [4][9]

t1/2 (oral) 10.3 - 11.6 hr Not specified Not specified [9]

Cmax (3 mg/kg,

oral)
5.77 µg/mL Not applicable Not applicable [4]

AUC (3 mg/kg,

oral)
65.00 µg·h/mL Not applicable Not applicable [4]

Cmax (1 mg/kg,

oral)
Not applicable 3.29 µg/mL Not applicable [4]

AUC (1 mg/kg,

oral)
Not applicable 29.45 µg·h/mL Not applicable [4]

Preclinical Efficacy in Diabetic Models
The glucose-lowering effects of TAK-875 were evaluated in rodent models of type 2 diabetes.

The compound demonstrated significant improvements in glucose tolerance and fasting

hyperglycemia, coupled with an increase in insulin secretion.[7][10]
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Animal Model Dose Effect Reference(s)

N-STZ-1.5 Rats

(OGTT)
1 - 10 mg/kg, p.o.

Improved glucose

tolerance and

augmented insulin

secretion.

[7]

Zucker Diabetic Fatty

(ZDF) Rats
10 mg/kg, p.o.

Significantly

augmented plasma

insulin levels and

reduced fasting

hyperglycemia.

[7]

ZDF Rats (6-week

treatment)
10 mg/kg, b.i.d.

Decreased

glycosylated

hemoglobin (GHb) by

1.7%.

[10]

ZDF Rats

(Combination w/

Metformin)

10 mg/kg TAK-875 +

50 mg/kg Metformin

Additively enhanced

GHb reduction (-2.4%)

and increased fasting

plasma insulin.

[10]

Off-Target Liabilities and Hepatotoxicity Data
Investigations into the DILI potential of TAK-875 identified several off-target effects, including

the inhibition of bile acid transporters and mitochondrial dysfunction. The formation of a

reactive acyl glucuronide metabolite was also implicated.[5][11]
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Parameter Assay System Value Reference(s)

Bile Salt Export Pump

(BSEP) Inhibition

(IC50)

In vitro
Micromolar

concentrations
[5][12]

MRP3 Inhibition

(IC50) by TAK-875AG
In vitro 0.21 µM [5]

Mitochondrial

Complex I Inhibition

(IC50)

Isolated rat

mitochondria
~17 µM [5]

Mitochondrial

Complex II Inhibition

(IC50)

Isolated rat

mitochondria
~28 µM [5]

Covalent Binding

Burden (CVB)
Human hepatocytes 2.0 mg/day [11]

Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway in Pancreatic β-Cells
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Proposed Mechanism of TAK-875-Induced
Hepatotoxicity
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Preclinical Development Workflow for a GPR40 Agonist
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Key Experimental Protocols
In Vitro GPR40 Agonist Activity (Calcium Flux Assay)

Cell Line: CHO cells stably expressing human GPR40 (CHO-hGPR40).

Methodology: Cells are seeded in 96-well plates and incubated overnight. The cells are then

loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is

measured using a fluorescence imaging plate reader (FLIPR). TAK-875, at various

concentrations, is added to the wells, and the change in intracellular calcium concentration is

monitored in real-time by measuring the fluorescence intensity.

Data Analysis: The increase in fluorescence is plotted against the drug concentration, and

the EC50 value is calculated using a four-parameter logistic equation. Assays are typically

performed in the presence of bovine serum albumin (BSA) to account for the high protein

binding of fatty acid mimetics.[4]

Glucose-Stimulated Insulin Secretion (GSIS) Assay
System: Rat insulinoma cell lines (e.g., INS-1 833/15) or isolated primary pancreatic islets.[7]

Methodology: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

They are then stimulated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence

or absence of various concentrations of TAK-875 for a defined period (e.g., 1-2 hours). The

supernatant is collected, and the concentration of secreted insulin is measured using an

enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Data Analysis: Insulin secretion is normalized to the total insulin content of the cells/islets.

The data is presented as fold-increase over the basal (low glucose) condition.

Covalent Binding Assay in Human Hepatocytes
Methodology: Cryopreserved human hepatocytes are incubated with radiolabeled [14C]-

TAK-875 at a specific concentration (e.g., 10 µM) for a set time (e.g., 4 hours) at 37°C.[11]

The incubation is stopped by adding a solvent like acetonitrile to precipitate proteins. The

protein pellet is then extensively washed through repeated centrifugation and resuspension
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to remove any non-covalently bound radioactivity. The final protein pellet is solubilized, and

the amount of radioactivity is quantified by liquid scintillation counting. The protein

concentration is determined using a standard protein assay (e.g., BCA assay).

Data Analysis: Covalent binding is expressed as pmol equivalents of the drug per mg of

protein. The daily covalent binding burden (CVB) is then calculated based on estimated

human liver weight and daily drug dose. A CVB above 1 mg/day is considered a potential risk

for DILI.[11]

Mitochondrial Respiration Assay
System: Isolated rat liver mitochondria or intact cell lines like HepG2.[11]

Methodology (Isolated Mitochondria): Oxygen consumption is measured using a high-

resolution respirometer. Mitochondria are incubated with TAK-875 at various concentrations.

Specific substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate) are

added, followed by ADP to stimulate State III respiration.

Methodology (Intact Cells): Cellular oxygen consumption rates (OCR) are measured using

an extracellular flux analyzer (e.g., Seahorse XF). Cells are treated with TAK-875, and a

mitochondrial stress test is performed by sequential injection of oligomycin (ATP synthase

inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and

rotenone/antimycin A (Complex I and III inhibitors).

Data Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal

respiration, and spare respiratory capacity are calculated from the OCR measurements.

IC50 values for the inhibition of specific mitochondrial complexes can be determined.

Conclusion
The preclinical profile of TAK-875 showcased a potent, selective, and orally bioavailable

GPR40 agonist with significant efficacy in animal models of type 2 diabetes. Its glucose-

dependent mechanism of action was a key attribute, promising a lower risk of hypoglycemia

compared to existing therapies. However, the emergence of drug-induced liver injury in later

clinical trials led to its discontinuation and highlighted the critical importance of thorough

preclinical safety and toxicity evaluation. The subsequent mechanistic studies revealed a

complex DILI signature involving the formation of a reactive acyl glucuronide metabolite,
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inhibition of key bile acid transporters, and mitochondrial dysfunction. The story of TAK-875

serves as a crucial case study for drug development professionals, emphasizing the need to

investigate potential metabolic liabilities and off-target effects early in the discovery process to

mitigate the risk of late-stage failures. The detailed data and methodologies presented in this

guide offer valuable insights for the continued exploration of GPR40 agonists and the broader

field of drug safety assessment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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